6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide
Overview
Description
6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide is a chemical compound with the molecular formula C8H7ClN4O It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities
Mechanism of Action
Target of Action
It has been used as a fluorescent probe for monitoring ph changes , suggesting that it may interact with hydrogen ions or other components involved in pH regulation.
Mode of Action
The compound interacts with its targets by acting as a fluorescent probe. It has been detected for monitoring pH value (3.0–7.0), indicating that it may interact with hydrogen ions or other components involved in pH regulation . The probe proves to have high selectivity and sensitivity, brilliant reversibility, and extremely short response time .
Result of Action
The molecular and cellular effects of 6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide’s action primarily involve changes in fluorescence in response to pH changes . This allows for real-time imaging of pH changes in yeast .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its ability to act as a fluorescent probe for pH changes suggests that its activity may be influenced by the acidity or alkalinity of its environment .
Biochemical Analysis
Biochemical Properties
It has been detected for monitoring pH value (3.0–7.0) due to its high selectivity and sensitivity, brilliant reversibility, and extremely short response time .
Cellular Effects
It has been used as a fluorescent probe for real-time imaging of pH changes in yeast .
Temporal Effects in Laboratory Settings
It has been used as a fluorescent probe for real-time imaging of pH changes in yeast .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide typically involves the reaction of 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
Starting Material: 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Reagent: Hydrazine hydrate
Solvent: Ethanol or methanol
Conditions: Reflux
The reaction yields this compound as a solid product, which can be purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding imidazo[1,2-a]pyridine-2-carboxylic acid derivatives.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Scientific Research Applications
6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of fluorescent probes for monitoring pH changes in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
- 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide
- Ethylimidazo[1,2-a]pyridine-2-carboxylate
Uniqueness
6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O/c9-5-1-2-7-11-6(8(14)12-10)4-13(7)3-5/h1-4H,10H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCNOGHXJSSDJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Cl)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701191809 | |
Record name | 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701191809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119448-28-1 | |
Record name | 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119448-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701191809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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